molecular formula C12H28Cl2K2N2O14S B1513142 Glucosamine Sulfate Potassium Chloride CAS No. 1296149-08-0

Glucosamine Sulfate Potassium Chloride

Cat. No.: B1513142
CAS No.: 1296149-08-0
M. Wt: 605.5 g/mol
InChI Key: ZGYRLIPOHALCCV-VQRMJQQYSA-L
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Description

Glucosamine sulfate potassium chloride: is a compound commonly used in dietary supplements aimed at supporting joint health. It is a combination of glucosamine sulfate and potassium chloride, where glucosamine is an amino sugar that plays a crucial role in the formation and repair of cartilage. This compound is often used to alleviate symptoms of osteoarthritis and other joint-related conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glucosamine sulfate potassium chloride is typically synthesized through the reaction of glucosamine hydrochloride with potassium sulfate. The reaction involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the above reactions are carried out under controlled conditions. The process includes:

Chemical Reactions Analysis

Types of Reactions: Glucosamine sulfate potassium chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Glucosamine sulfate potassium chloride exerts its effects primarily through the following mechanisms:

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

dipotassium;(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfuric acid;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H13NO5.2ClH.2K.H2O4S/c2*7-3(1-8)5(11)6(12)4(10)2-9;;;;;1-5(2,3)4/h2*1,3-6,9-12H,2,7H2;2*1H;;;(H2,1,2,3,4)/q;;;;2*+1;/p-2/t2*3-,4+,5+,6+;;;;;/m00...../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYRLIPOHALCCV-VQRMJQQYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)N)O)O)O)O.C(C(C(C(C(C=O)N)O)O)O)O.OS(=O)(=O)O.[Cl-].[Cl-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.OS(=O)(=O)O.[Cl-].[Cl-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28Cl2K2N2O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1296149-08-0
Record name Glucosamine sulfate potassium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1296149080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLUCOSAMINE SULFATE POTASSIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15VQ11I66N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glucosamine Sulfate Potassium Chloride
Reactant of Route 2
Glucosamine Sulfate Potassium Chloride
Reactant of Route 3
Glucosamine Sulfate Potassium Chloride
Reactant of Route 4
Glucosamine Sulfate Potassium Chloride
Reactant of Route 5
Glucosamine Sulfate Potassium Chloride
Reactant of Route 6
Glucosamine Sulfate Potassium Chloride
Customer
Q & A

Q1: What are the analytical challenges in characterizing Glucosamine Sulfate Potassium Chloride and how have researchers addressed them?

A1: Analyzing this compound can be challenging. For instance, using High-Performance Liquid Chromatography (HPLC) with UV detection at the commonly used wavelength for Glucosamine (195 nm) can lead to interference from chloride ions present in the compound []. To overcome this, researchers have explored alternative detection methods and chromatographic conditions. One approach involves using a different type of HPLC column (Hedera NH2) and a mobile phase consisting of acetonitrile and phosphate buffer []. This method has shown improved separation and accurate quantification of Glucosamine without the need for derivatization. Additionally, thin layer chromatography (TLC) has been successfully employed to detect related substances in this compound, offering a simple, sensitive, and specific analytical tool for quality control [].

Q2: How does the preparation method of this compound impact its purity and what are the implications for its use in pharmaceutical applications?

A3: The purity of this compound is crucial, especially for pharmaceutical use. Studies highlight that achieving high purity levels requires careful control of the manufacturing process []. A multi-step process involving ion exchange reactions, the addition of a precipitating solvent like ethanol, and freeze-drying is typically employed [, ]. Optimization of parameters such as reaction temperature, reactant ratios, and solvent concentration is essential to maximize yield and minimize impurities. High purity levels are critical for ensuring the safety and efficacy of this compound in clinical settings.

Q3: Are there any safety concerns regarding the potassium content in this compound for specific patient populations?

A4: Yes, the potassium content in this compound raises concerns for patients with conditions requiring restricted potassium intake, such as those with renal disease []. While Glucosamine Hydrochloride and N-acetylglucosamine supplements available in Japan contain minimal potassium, foreign products often use this compound for stabilization, leading to significantly higher potassium levels []. This discrepancy highlights the importance of clear labeling and awareness among healthcare professionals regarding the potassium content of different Glucosamine supplements, especially when prescribing them to patients with restricted potassium intake.

Q4: What research has been conducted on improving the formulation of this compound?

A6: Researchers have investigated improving the delivery and efficacy of this compound through advanced formulations. One study focused on optimizing the parameters for aqueous-based film coating of tablets containing the compound []. This research explored the influence of spray rate and inlet air temperature on coating uniformity, efficiency, and stability, paving the way for developing oral dosage forms with enhanced bioavailability and patient compliance.

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